
2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged scaffold in synthetic and medicinal chemistry due to its wide range of biological activities and structural diversity
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions . Industrial production methods often involve the use of efficient and economical protocols, such as base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halides or amines.
Cyclization: The compound can form cyclic structures through intramolecular reactions under specific conditions.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease progression. Molecular docking studies have shown that benzothiazole derivatives can bind to target proteins, disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antibacterial and antifungal activities.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.
2-(Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Acts as a fluorescent pigment dyeing substrate.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Biological Activity
2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
The primary target of this compound is the Tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . The interaction with PTPN1 is believed to alter the phosphorylation state of proteins, impacting various cellular processes such as signal transduction and gene expression. This modulation can lead to significant changes in cell growth and division, making it a candidate for further therapeutic exploration.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, studies have shown that compounds structurally similar to this compound activate procaspase-3 to caspase-3, leading to apoptosis in cancer cell lines such as U937 and MCF-7 .
- Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against various pathogens .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of benzothiazole derivatives:
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Caspase Activation : In one study, compounds similar to this compound were tested for their ability to activate caspase-3. Compounds 8j and 8k exhibited strong activation activity (99% and 114% respectively) compared to the positive control PAC-1 .
Compound Caspase-3 Activation (%) PAC-1 100 ± 4 8j 99 ± 10 8k 114 ± 10 DMSO 7 ± 1 - Anticancer Efficacy : Another study highlighted the anticancer potential of benzothiazole derivatives with IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells. The presence of specific functional groups was crucial for enhancing anticancer activity.
Pharmacokinetics
The pharmacokinetic properties of benzothiazole derivatives influence their bioavailability and therapeutic efficacy. Factors such as solubility, permeability, and metabolic stability are critical for optimizing these compounds for clinical use.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(22-13-14-7-2-1-3-8-14)15-9-6-12-21-18(15)20-23-16-10-4-5-11-17(16)25-20/h1-12H,13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJNIBUNIGZIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.